molecular formula C7H3BrF3NO3 B3031229 2-Bromo-6-nitro-4-(trifluoromethyl)phenol CAS No. 206759-48-0

2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Cat. No.: B3031229
CAS No.: 206759-48-0
M. Wt: 286 g/mol
InChI Key: MPBXDOKYQAZNPP-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-4-(trifluoromethyl)phenol, also known as BNTP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BNTP is a halogenated phenol that is commonly used in various research applications, including as a reagent in organic synthesis and as a fluorescent probe for detecting biological molecules.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : Zhou Shiyang (2012) explored the synthesis of derivatives related to 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, focusing on 2,4,6-bromo-4'-nitro-diphenyl ether. The study detailed the influence of various reaction conditions on yield, achieving up to 94.0% synthesis yield Zhou Shiyang (2012).

Structural and Spectral Analysis

  • Vibrational Spectra and Theoretical Calculations : Krishnakumar et al. (2009) conducted FTIR and FT Raman spectral analysis of compounds including 2-bromo-4-chloro phenol. The study utilized density functional theory for molecular structure and geometry optimization, contributing to the understanding of vibrational wavenumbers and aiding in the interpretation of spectra Krishnakumar et al. (2009).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Tavman et al. (2010) investigated the antimicrobial properties of certain derivatives of this compound. Their study found selective antibacterial activity against Staphylococcus epidermidis, highlighting potential pharmaceutical applications Tavman et al. (2010).

Material Science and Catalytic Applications

  • Nickel(II) Complexes Synthesis : Ren et al. (2011) synthesized and characterized dinuclear nickel(II) complexes using a phenol-based ligand, including 2-bromo-4-nitro phenols. These complexes were explored for their potential in catalyzing phosphodiesterase activity, indicating applications in material science and catalysis Ren et al. (2011).

Agricultural Applications

  • Plant Growth Regulation : Wain and Harper (1967) explored the effect of various phenols, including 2-bromo-6-nitrophenols, on plant growth. They found that these compounds induced significant responses in plant cell elongation, suggesting potential use in agriculture Wain & Harper (1967).

Environmental and Sensing Applications

  • Environmental Toxicology : Koch and Sures (2018) provided a comprehensive review of the environmental concentrations and toxicology of tribromophenols, related to this compound. They emphasized the importance of understanding the environmental impact of such compounds Koch & Sures (2018).

Safety and Hazards

“2-Bromo-6-nitro-4-(trifluoromethyl)phenol” may cause irritation to the eyes, skin, and respiratory tract. Therefore, direct contact should be avoided. It should be used in a well-ventilated area and appropriate personal protective equipment such as gloves, safety glasses, and a protective mask should be used . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

2-bromo-6-nitro-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBXDOKYQAZNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612194
Record name 2-Bromo-6-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206759-48-0
Record name 2-Bromo-6-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.0 g of bromine in 7.3 mL of AcOH was added dropwise to a solution of 4.0 g of 2-nitro-4-trifluoromethyl-phenol and 300 mg FeCl3 in 23.1 mL of AcOH at 0° C. Reaction was then heated at 40° C. for 1.5 h. and then allowed to stir for 65 h at rt. Solvent was then removed, placed solid back into EtOAc, filtered through celite and concentrated in vacuo. 5 g of title compound was collected.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
solvent
Reaction Step One
Name
Quantity
23.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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